1-(3-Bromopropyl)-5-fluoro-2-iodobenzene
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Overview
Description
1-(3-Bromopropyl)-5-fluoro-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-5-fluoro-2-iodobenzene typically involves the halogenation of a benzene derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve yields .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-5-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, fluorine, and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Elimination Reactions: Dehydrohalogenation can lead to the formation of alkenes.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as potassium hydroxide in ethanol are used for dehydrohalogenation.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while elimination reactions produce alkenes.
Scientific Research Applications
1-(3-Bromopropyl)-5-fluoro-2-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with halogenated aromatic structures.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-5-fluoro-2-iodobenzene involves its interaction with various molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions, which contribute to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloropropane: Similar in structure but lacks the fluorine and iodine atoms.
1-Bromo-3-phenylpropane: Contains a phenyl group instead of a fluorine and iodine-substituted benzene ring
Uniqueness
1-(3-Bromopropyl)-5-fluoro-2-iodobenzene is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct chemical properties and reactivity compared to other halogenated compounds. This unique combination of halogens can lead to specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H9BrFI |
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Molecular Weight |
342.97 g/mol |
IUPAC Name |
2-(3-bromopropyl)-4-fluoro-1-iodobenzene |
InChI |
InChI=1S/C9H9BrFI/c10-5-1-2-7-6-8(11)3-4-9(7)12/h3-4,6H,1-2,5H2 |
InChI Key |
UQXVIYUOFGFZAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CCCBr)I |
Origin of Product |
United States |
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